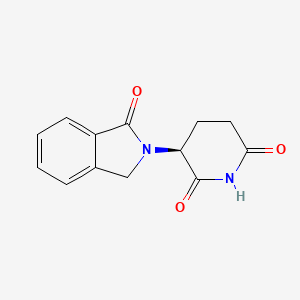

(S)-Deoxy-thalidomide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

107657-57-8 |

|---|---|

分子式 |

C13H12N2O3 |

分子量 |

244.25 g/mol |

IUPAC 名称 |

(3S)-3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)/t10-/m0/s1 |

InChI 键 |

WENKGSGGXGQHSH-JTQLQIEISA-N |

手性 SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=CC=CC=C3C2=O |

规范 SMILES |

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (S)-Thalidomide

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of (S)-thalidomide, a compound of significant interest to researchers and drug development professionals. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding.

Introduction

Thalidomide, chemically known as 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a chiral molecule with two enantiomers, (S)- and (R)-thalidomide. The stereochemistry of thalidomide is of critical importance as the two enantiomers exhibit different biological activities. While the (R)-enantiomer is primarily associated with sedative effects, the (S)-enantiomer is linked to the teratogenic effects observed historically. However, the (S)-enantiomer has also been shown to be more potent in certain therapeutic applications, such as the inhibition of tumor necrosis factor-alpha (TNF-α). It is important to note that the enantiomers can interconvert under physiological conditions.[1][2]

This guide focuses on the synthesis of the (S)-enantiomer, which is of particular interest for research into its specific biological functions and for the development of configurationally stable analogs.

Enantioselective Synthesis of (S)-Thalidomide

The enantioselective synthesis of (S)-thalidomide typically starts from a chiral precursor, most commonly L-glutamine, which possesses the desired stereochemistry at the chiral center. The general synthetic approach involves two main steps: the formation of N-phthaloyl-L-glutamine followed by cyclization to form the glutarimide ring.

This protocol is adapted from a procedure utilizing the reaction of L-glutamine with phthalic anhydride.

Materials and Reagents:

-

L-glutamine

-

Phthalic anhydride

-

Toluene

-

Triethylamine (NEt₃)

-

Acetic anhydride (Ac₂O)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

Procedure: [3]

-

Phthalic anhydride (5.00 g, 33.8 mmol) and L-glutamine (5.00 g, 34.2 mmol) are ground together for 2 minutes.

-

The resulting powder is transferred to a round-bottom flask and suspended in 55 mL of toluene.

-

Triethylamine (4.7 mL, 33.8 mmol) and acetic anhydride (9.5 mL, 0.10 mol) are added to the suspension.

-

The reaction mixture is heated to reflux at approximately 110°C and maintained for 9 hours with vigorous stirring.

-

After reflux, the reaction is cooled to room temperature and then placed in an ice-salt bath for 30 minutes at -5°C to quench the reaction.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with 10 mL of a saturated sodium bicarbonate solution and then with 3 x 10 mL of diethyl ether.

-

The resulting product is N-phthaloyl-L-glutamine.

This step involves the cyclization of N-phthaloyl-L-glutamine to form the glutarimide ring of (S)-thalidomide.

Materials and Reagents:

-

N-Phthaloyl-L-glutamine

-

Pivaloyl chloride

-

Triethylamine

-

Ethyl acetate

Procedure: [4]

-

A stirred mixture of N-phthaloyl-L-glutamine and pivaloyl chloride (1.2 equivalents) in the presence of triethylamine (2.0 equivalents) in ethyl acetate is prepared.

-

The mixture is heated to reflux for 2 hours.

-

During reflux, (S)-thalidomide crystallizes out of the reaction mixture.

-

The reaction mixture is cooled, and the solid product is collected by filtration.

The following diagram illustrates the workflow for the synthesis of (S)-thalidomide.

Caption: Workflow for the enantioselective synthesis of (S)-thalidomide.

Purification of (S)-Thalidomide

Purification of the synthesized (S)-thalidomide is crucial to remove any unreacted starting materials, byproducts, and the unwanted (R)-enantiomer that may have formed due to racemization. The primary methods for purification are crystallization and chiral high-performance liquid chromatography (HPLC).

Crystallization is an effective method for purifying the bulk of the synthesized (S)-thalidomide. The choice of solvent is critical for obtaining high purity and a specific polymorphic form.

Experimental Protocol: Recrystallization

Materials and Reagents:

-

Crude (S)-thalidomide

-

Dimethyl sulfoxide (DMSO)

-

Methanol or Ethanol

Procedure:

-

Dissolve the crude (S)-thalidomide in a minimal amount of hot dimethyl sulfoxide (DMSO).

-

The hot solution can be filtered to remove any insoluble impurities.

-

Slowly add a less polar solvent like methanol or ethanol until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold methanol or ethanol, and dry under vacuum.

Note: Thalidomide is known to exist in different polymorphic forms, which can be obtained by crystallization from different solvents. For example, the α-polymorph can be formed from 2-ethoxyethanol, methanol, or dichloromethane, while the β-polymorph can be obtained from a supersaturated solution in refluxing 2-ethoxyethanol.[5]

Chiral HPLC is a powerful technique for separating the enantiomers of thalidomide and is essential for obtaining highly enantiopure (S)-thalidomide. Polysaccharide-based chiral stationary phases are commonly used for this purpose.

Experimental Protocol: Chiral HPLC Separation

Chiral Stationary Phases (CSPs):

Mobile Phase:

-

A common mobile phase is a mixture of acetonitrile and methanol, often with a small amount of an additive like diethylamine or a buffer.[2][6] For instance, a mobile phase of acetonitrile with 0.1% diethylamine has been used with a Lux i-Amylose-3 column.[6]

General Procedure:

-

Dissolve the crude or recrystallized (S)-thalidomide in a suitable solvent (e.g., the mobile phase).

-

Inject the solution onto the chiral HPLC column.

-

Elute the enantiomers using the chosen mobile phase under isocratic conditions.

-

Monitor the elution of the enantiomers using a UV detector.

-

Collect the fractions corresponding to the (S)-enantiomer.

-

Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified (S)-thalidomide.

The following diagram illustrates the purification workflow for (S)-thalidomide.

Caption: Workflow for the purification of (S)-thalidomide.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of thalidomide. Note that specific yields and purity can vary depending on the exact reaction conditions and purification methods used.

| Step | Parameter | Value | Reference |

| Synthesis | |||

| N-Phthaloyl-L-glutamine Synthesis | Yield | 72% | [4] |

| Cyclization to Thalidomide | Yield | 85-90% | [4] |

| One-step Synthesis from L-glutamine | Yield | ~2.40g from 5g L-glutamine | [3] |

| Purification | |||

| Chiral HPLC | Enantiomeric Purity | >99% e.e. (achievable) | [8] |

| Crystallization | Polymorphic Purity | Can yield specific polymorphs (α or β) | [5] |

Conclusion

The synthesis and purification of (S)-thalidomide require careful control of reaction conditions to maintain the desired stereochemistry. The methods outlined in this guide, starting from L-glutamine and employing a combination of crystallization and chiral HPLC, provide a robust pathway to obtaining highly pure (S)-thalidomide suitable for research and drug development purposes. The provided protocols and workflows serve as a valuable resource for scientists working with this important molecule. Further optimization of these methods may lead to improved yields and efficiency.

References

- 1. Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Characterization and crystal structure of two polymorphic forms of racemic thalidomide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. mdpi.com [mdpi.com]

- 8. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]

Physicochemical Properties of (S)-Deoxy-thalidomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a glutamic acid derivative, is a chiral molecule that has a complex history, marked by its tragic teratogenic effects and its subsequent repurposing as a powerful immunomodulatory and anti-cancer agent. The (S)-enantiomer of thalidomide is primarily associated with its notorious teratogenic effects, while the (R)-enantiomer is thought to be responsible for its sedative properties. However, the two enantiomers can interconvert in vivo. The primary mechanism of action for thalidomide's therapeutic and teratogenic effects involves its binding to the protein cereblon (CRBN).[1][2][3] This interaction commandeers the CRL4^CRBN^ E3 ubiquitin ligase complex, altering its substrate specificity and leading to the degradation of various proteins.

This technical guide focuses on the physicochemical properties of (S)-Deoxy-thalidomide . It is important to note that publicly available experimental data for this compound is scarce. The structure, as identified from chemical supplier databases, is "2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (3S)-", indicating the reduction of one of the carbonyl groups on the phthalimide ring. Due to the limited specific data for this analog, this guide will provide a comprehensive overview of the well-characterized parent compound, (S)-thalidomide , as a reference point. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are provided to guide researchers in the characterization of this compound and similar compounds.

Physicochemical Properties

Quantitative data for (S)-thalidomide is summarized in the table below. The corresponding values for this compound are largely unavailable from public sources and would require experimental determination.

| Property | (S)-thalidomide | This compound |

| Molecular Formula | C₁₃H₁₀N₂O₄ | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 258.23 g/mol [4] | 244.25 g/mol [5] |

| Melting Point | 269-271 °C[6] | Data not available |

| Solubility | Sparingly soluble in water and most organic solvents; soluble in DMSO and DMF. | Data not available |

| pKa (predicted) | 10.63 ± 0.40 | Data not available |

| LogP (calculated) | 0.3[4] | Data not available |

| Appearance | White solid | Data not available |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings and equipment.

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid crystalline substance.[7][8][9]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[7]

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube (one end sealed) and packed down to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.

-

Determination: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Replicate Measurements: The measurement should be repeated at least twice to ensure reproducibility.

Experimental Workflow for Melting Point Determination

Caption: A flowchart illustrating the key steps in determining the melting point of a solid compound using the capillary method.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[10][11][12]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

-

Quantification: Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[13][14]

Principle: The compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.[14]

Procedure:

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent system (e.g., water, methanol-water mixture).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase (typically water or buffer).[12][15][16]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow for complete partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC, UV-Vis).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Signaling Pathway

The primary biological target of thalidomide and its analogs is the protein cereblon (CRBN).[1][17][18] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of (S)-thalidomide to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this E3 ligase. This mechanism is central to both the therapeutic and teratogenic effects of thalidomide.[1][19]

Thalidomide-Cereblon Signaling Pathway

Caption: A diagram illustrating the molecular mechanism of (S)-thalidomide, which involves binding to Cereblon (CRBN) and inducing the degradation of neosubstrates via the ubiquitin-proteasome system.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 化合物 this compound CAS#: 107657-57-8 [chemicalbook.com]

- 6. (S)-Thalidomide | CAS#:841-67-8 | Chemsrc [chemsrc.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. Melting Point Test - CD Formulation [formulationbio.com]

- 9. westlab.com [westlab.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

(S)-Deoxy-thalidomide mechanism of action studies

An In-Depth Technical Guide on the Mechanism of Action of (S)-Thalidomide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a drug with a notorious history due to its severe teratogenic effects, has been repurposed for the treatment of various conditions, most notably multiple myeloma.[1][2] The biological activity of thalidomide is stereospecific, with the (S)-enantiomer being primarily responsible for both its therapeutic and teratogenic effects.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of (S)-thalidomide, focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex and the subsequent downstream effects.

Core Mechanism: Molecular Glue-Induced Protein Degradation

The primary mechanism of action of (S)-thalidomide involves its function as a "molecular glue," redirecting the activity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1] (S)-thalidomide binds directly to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ligase complex.[1][5] This binding event alters the substrate specificity of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this E3 ligase.[1][6]

Binding to Cereblon (CRBN)

(S)-thalidomide exhibits a significantly higher binding affinity for CRBN compared to its (R)-enantiomer.[1][3][7] This stereospecific interaction is crucial for its biological activity. The glutarimide ring of thalidomide interacts with a shallow pocket on the surface of CRBN, often referred to as the thalidomide-binding domain.[7]

| Parameter | Value | Reference |

| Binding Affinity of (S)-thalidomide to CRBN | ~10-fold stronger than (R)-thalidomide | [1][3][7] |

| Effect of (S)-thalidomide on CRBN auto-ubiquitination | More potent inhibitor than (R)-thalidomide | [1][3][8] |

Recruitment and Degradation of Neosubstrates

Upon binding of (S)-thalidomide to CRBN, the CRL4^CRBN^ complex gains the ability to recognize and ubiquitinate a new set of proteins, leading to their degradation. The specific neosubstrates targeted by the (S)-thalidomide-CRBN complex are critical determinants of the drug's therapeutic and toxic effects.

| Neosubstrate | Biological Role | Associated Effect of Degradation | Reference |

| Ikaros (IKZF1) | Lymphoid transcription factor | Anti-myeloma activity | [1][5] |

| Aiolos (IKZF3) | Lymphoid transcription factor | Anti-myeloma activity | [1][5] |

| SALL4 | Transcription factor crucial for embryonic development | Teratogenicity (limb malformations) | [9][10][11] |

| ZNF692 | Zinc finger transcription factor | [9] | |

| RNF166 | Ubiquitin ligase | [9] | |

| PLZF (ZBTB16) | Transcription factor involved in development | Potential role in teratogenesis | [12] |

Signaling Pathways and Downstream Effects

The degradation of neosubstrates by the (S)-thalidomide-CRBN complex perturbs several downstream signaling pathways, leading to its pleiotropic effects.

Anti-Myeloma Effects

The degradation of Ikaros and Aiolos in multiple myeloma cells leads to the downregulation of key survival factors, including IRF4 and c-Myc, ultimately inducing apoptosis and cell cycle arrest.

Caption: Anti-myeloma signaling pathway of (S)-thalidomide.

Teratogenic Effects

The degradation of SALL4 is a key event in thalidomide-induced teratogenesis. SALL4 is essential for proper limb and organ development. Its degradation disrupts downstream signaling pathways critical for embryonic development, such as the FGF8 and Wnt/β-catenin pathways.[13][14][15]

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thalidomide: the tragedy of birth defects and the effective treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotechniques.com [biotechniques.com]

- 11. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thalidomide induces limb deformities by perturbing the Bmp/Dkk1/Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Thalidomide Binding Affinity to Cereblon (CRBN): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between (S)-thalidomide and its primary target, the Cereblon (CRBN) protein. As a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4), CRBN's function is fundamentally altered by the binding of thalidomide and its derivatives, known as Immunomodulatory Drugs (IMiDs).[1][2] This interaction is the cornerstone of their therapeutic efficacy and is characterized by a high degree of stereospecificity. This document details the quantitative binding affinity, the experimental protocols used for its measurement, and the critical signaling pathways involved.

Note: The term "(S)-Deoxy-thalidomide" is not standard nomenclature in the reviewed literature. This guide focuses on the well-characterized (S)-enantiomer of thalidomide, which is the biologically active form in the context of CRBN binding.

Quantitative Binding Affinity Data

The binding of thalidomide and its analogs to CRBN is a critical determinant of their biological activity. The interaction is primarily mediated by the glutarimide moiety of the drug, which docks into a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[3][4] Biochemical and biophysical assays have established that the (S)-enantiomer of thalidomide binds to CRBN with significantly higher affinity than the (R)-enantiomer.[4][5]

The following table summarizes the reported binding constants for thalidomide and its key derivatives. It is important to note that affinity values can vary based on the specific assay conditions, protein constructs, and methodologies employed.

| Compound | Assay Type | Binding Constant | Notes | Source |

| Thalidomide (Racemic) | Competitive Titration | Ki: ~250 nM | [1][6] | |

| (S)-Thalidomide | Competitive Elution / ITC | ~10-fold stronger binding than (R)-enantiomer | The more active enantiomer for CRBN binding and subsequent biological effects. | [4][5][7][8] |

| (R)-Thalidomide | Competitive Elution / ITC | Weaker binding affinity | Exhibits a twisted, less favorable conformation when bound to CRBN. | [4][9] |

| Lenalidomide | Competitive Titration | Ki: 177.80 nM | Binds more strongly than thalidomide. | [1][6] |

| Pomalidomide | Competitive Titration | Ki: 156.60 nM | Binds more strongly than thalidomide. | [1][6] |

Molecular Interaction and Signaling Pathway

Thalidomide and its analogs function as "molecular glues."[10] Their binding to CRBN does not inhibit the E3 ligase complex but rather alters its substrate specificity.[1] This event induces the recruitment of proteins not normally targeted by CRL4CRBN, known as neosubstrates.[2] This leads to their subsequent ubiquitination and proteasomal degradation. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is linked to the anti-myeloma effects of IMiDs, and SALL4, a transcription factor whose degradation is implicated in thalidomide's teratogenic effects.[2][4]

Caption: CRL4-CRBN signaling pathway modulated by (S)-Thalidomide.

Experimental Protocols

Several biophysical and biochemical techniques are employed to quantify the binding affinity of small molecules like (S)-thalidomide to CRBN.

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand ((S)-thalidomide) is titrated into a solution of the protein (CRBN) in a sample cell. The resulting binding isotherm allows for the determination of the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][11]

-

Methodology:

-

Sample Preparation: Purified, recombinant CRBN (often the thalidomide-binding domain or in complex with DDB1) is placed in the calorimeter's sample cell. A solution of (S)-thalidomide is loaded into the injection syringe. Both solutions are in identical, degassed buffers.

-

Titration: Small, precise aliquots of the (S)-thalidomide solution are injected into the CRBN solution at a constant temperature.

-

Heat Measurement: The instrument measures the minute heat changes that occur after each injection until the protein becomes saturated.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to derive the thermodynamic parameters of the interaction.[1][11]

-

Surface Plasmon Resonance (SPR)

-

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time analysis of molecular interactions. It provides kinetic data (association rate, kon; dissociation rate, koff) from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).[1][12][13]

-

Methodology:

-

Immobilization: Recombinant CRBN protein is covalently immobilized onto the surface of a sensor chip.

-

Binding (Association): A solution containing (S)-thalidomide at various concentrations is flowed over the chip surface. The binding of the molecule to the immobilized CRBN causes a change in the SPR signal, which is monitored in real-time.

-

Dissociation: A buffer solution without (S)-thalidomide is flowed over the chip, and the dissociation of the compound from CRBN is measured as a decrease in the SPR signal.

-

Data Analysis: The resulting sensorgrams (plots of SPR signal vs. time) are fitted to a kinetic binding model to determine the association and dissociation rate constants, and subsequently the KD.[1][3]

-

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Competitive Binding Assays

-

Principle: These assays measure the ability of a test compound ((S)-thalidomide) to displace a known binder (a probe or tracer) from the target protein (CRBN). The concentration at which the test compound displaces 50% of the probe is the IC50, which can be converted to an inhibition constant (Ki).

-

Methodologies:

-

Fluorescence Polarization (FP): Relies on the change in the rotational speed of a fluorescently labeled thalidomide analog upon binding to the much larger CRBN protein. Unlabeled (S)-thalidomide competes with the fluorescent tracer, causing a decrease in polarization.[1]

-

Förster Resonance Energy Transfer (FRET): Utilizes a FRET pair where CRBN's intrinsic tryptophan residues act as a donor and a fluorescently labeled ligand serves as the acceptor. Displacement of the fluorescent ligand by (S)-thalidomide leads to a loss of the FRET signal.[1]

-

Competitive Elution Assay: CRBN is captured from cell lysates using beads to which a thalidomide analog is immobilized. The captured CRBN is then eluted by incubating the beads with a solution of the test compound. The amount of eluted CRBN indicates the compound's relative binding affinity.[7][9]

-

Stereospecificity of Binding: (S) vs. (R) Enantiomers

A critical aspect of thalidomide's interaction with CRBN is its stereospecificity. Structural and biochemical studies have conclusively shown that the (S)-enantiomer is the primary driver of CRBN-dependent effects.[4][8]

X-ray crystallography reveals that while both enantiomers bind to the same tri-tryptophan pocket, the glutarimide ring of (S)-thalidomide adopts a more relaxed and energetically favorable conformation.[5] In contrast, the (R)-enantiomer's glutarimide ring is twisted to avoid steric clashes, resulting in a weaker binding affinity.[4] This difference in binding affinity directly translates to the biological activity, with (S)-thalidomide being a more potent recruiter of neosubstrates and a stronger inducer of teratogenic effects in zebrafish models.[4][5]

Caption: Logical relationship of thalidomide enantiomers and their CRBN binding.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Biological Activity of (S)-Thalidomide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a glutamic acid derivative, is a chiral molecule existing as two enantiomers: (S)-(-)-thalidomide and (R)-(+)-thalidomide. While the (R)-enantiomer is primarily associated with sedative effects, the (S)-enantiomer is largely responsible for the tragic teratogenic effects observed in the 1950s and 60s.[1][2][3] However, subsequent research has revealed that the (S)-enantiomer also possesses potent immunomodulatory, anti-angiogenic, and anti-cancer properties, leading to a resurgence of interest in thalidomide and its analogs for therapeutic applications.[4][5][6][7] This technical guide provides a comprehensive overview of the in vitro biological activities of (S)-thalidomide, focusing on its mechanisms of action in immunomodulation, angiogenesis, and cancer biology. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community.

It is important to note that under physiological conditions, the two enantiomers of thalidomide can interconvert.[1][3] However, studies on the separated enantiomers have been crucial in elucidating the specific activities of each form.

Immunomodulatory Activity

(S)-Thalidomide is a potent modulator of the immune system, with its most well-characterized effect being the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.

Inhibition of TNF-α Production

(S)-Thalidomide has been shown to selectively inhibit the production of TNF-α from stimulated human monocytes.[8][9] This inhibition occurs at the post-transcriptional level by enhancing the degradation of TNF-α mRNA.

Quantitative Data on TNF-α Inhibition by (S)-Thalidomide

| Cell Type | Stimulant | (S)-Thalidomide Concentration | % TNF-α Inhibition | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 5 µg/mL | ~60% | [8] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1 µg/mL | ~40% | [9] |

Experimental Protocol: In Vitro TNF-α Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of TNF-α production in human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

(S)-Thalidomide

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare various concentrations of (S)-Thalidomide in complete RPMI-1640 medium.

-

Add 50 µL of the (S)-Thalidomide solutions to the respective wells and incubate for 1 hour.

-

Add 50 µL of LPS solution (final concentration, e.g., 1 µg/mL) to stimulate TNF-α production. Include a vehicle control (medium with DMSO, the solvent for thalidomide) and an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each concentration of (S)-Thalidomide compared to the LPS-stimulated vehicle control.

Workflow for In Vitro TNF-α Inhibition Assay

Caption: Workflow of the in vitro TNF-α inhibition assay.

Anti-Angiogenic Activity

(S)-Thalidomide has been shown to inhibit angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][10]

Inhibition of Endothelial Cell Proliferation and Tube Formation

(S)-Thalidomide can inhibit the proliferation of endothelial cells and their ability to form capillary-like structures (tube formation) in vitro.

Quantitative Data on Anti-Angiogenic Effects of (S)-Thalidomide

| Assay | Cell Type | (S)-Thalidomide Concentration | Observed Effect | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified for (S)-enantiomer alone | Inhibition of bFGF and VEGF induced proliferation by racemic thalidomide | [10] |

| Tube Formation | Not specified for (S)-enantiomer alone | Not specified | Inhibition of tube formation by racemic thalidomide | [10] |

Experimental Protocol: Endothelial Cell Tube Formation Assay

This protocol describes a common in vitro assay to assess the anti-angiogenic potential of a compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Matrigel® Basement Membrane Matrix

-

(S)-Thalidomide

-

96-well cell culture plates

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel® on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10^5 cells/mL.

-

Prepare different concentrations of (S)-Thalidomide in EGM.

-

Mix the HUVEC suspension with the (S)-Thalidomide solutions.

-

Gently add 100 µL of the cell suspension to each Matrigel®-coated well.

-

Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

-

Visualize the formation of capillary-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Workflow for Endothelial Cell Tube Formation Assay

References

- 1. Thalidomide - Wikipedia [en.wikipedia.org]

- 2. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]

- 3. acs.org [acs.org]

- 4. labs.dana-farber.org [labs.dana-farber.org]

- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. | Broad Institute [broadinstitute.org]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of thalidomide on parameters involved in angiogenesis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Deoxy-thalidomide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Deoxy-thalidomide, the levorotatory enantiomer of the immunomodulatory drug thalidomide, is a critical molecule in the field of targeted protein degradation. While thalidomide was infamously withdrawn from the market due to its severe teratogenic effects, its rediscovery as a potent anti-cancer agent has spurred significant research into its mechanism of action. It is now understood that the biological activities of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are primarily mediated by the (S)-enantiomer. This technical guide provides an in-depth overview of the identification and validation of the primary molecular target of this compound, offering detailed experimental protocols and data to aid researchers in this field.

Target Identification: Unveiling Cereblon

The primary molecular target of this compound is Cereblon (CRBN) , a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The identification of CRBN as the direct binding partner of thalidomide was a landmark discovery that elucidated its mechanism of action.

Quantitative Binding Affinity

The interaction between this compound and CRBN is stereospecific, with the (S)-enantiomer exhibiting a significantly higher binding affinity than the (R)-enantiomer. This differential binding is central to the biological activity of the compound.

| Compound | Target | Binding Affinity (Kd) | Method | Notes |

| Thalidomide (racemic) | DDB1-CRBN complex | ~250 nM[1] | Competitive Titration | The dissociation constant was determined for the entire complex. |

| (S)-thalidomide | CRBN | ~10-fold stronger than (R)-enantiomer[2][3][4][5] | Competitive Elution Assay | This highlights the stereospecificity of the interaction. |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Upon binding to CRBN, this compound acts as a "molecular glue," inducing a conformational change in the substrate-binding pocket of CRBN. This altered conformation leads to the recruitment of specific proteins, termed "neosubstrates," to the CRL4^CRBN^ complex. These neosubstrates are then polyubiquitinated and targeted for degradation by the 26S proteasome.

Key neosubstrates of the this compound-CRBN complex include:

-

Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors crucial for B-cell development and survival. Their degradation is central to the anti-myeloma activity of thalidomide analogs.

-

SALL4: A transcription factor essential for embryonic development. Its degradation is linked to the teratogenic effects of thalidomide.[6][7]

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

Methodological & Application

Application Notes and Protocols for (S)-Deoxy-thalidomide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Deoxy-thalidomide is a chemical analog of thalidomide, a molecule that has seen a resurgence in clinical use for treating various cancers, including multiple myeloma.[1][2] Like thalidomide and its other immunomodulatory derivatives (IMiDs), this compound's mechanism of action is centered around its interaction with the Cereblon (CRBN) protein.[3][4] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] The binding of thalidomide analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[4][5] This targeted protein degradation is the basis for the therapeutic effects of these compounds.[1][6]

The (S)-enantiomer of thalidomide has been shown to have a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, making it the more biologically active form for CRBN-dependent effects.[7] While specific data for this compound is emerging, it is anticipated to function similarly by engaging CRBN to induce the degradation of downstream targets. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its biological effects, including cell viability, apoptosis, and target protein degradation.

Mechanism of Action

This compound, like other thalidomide analogs, acts as a "molecular glue" that induces proximity between CRBN and specific target proteins.[8][9] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[10][11] Key neosubstrates of the CRL4-CRBN complex when bound by thalidomide analogs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[1][5] The degradation of these factors leads to downstream effects such as cell cycle arrest and apoptosis.[1]

Data Presentation

Table 1: Representative Quantitative Data for Thalidomide Analogs

The following table summarizes representative quantitative data for thalidomide and a related PROTAC (Proteolysis Targeting Chimera) to provide a reference for expected experimental outcomes. Actual values for this compound must be determined experimentally.

| Compound | Target Protein | Assay Type | Cell Line | IC50 / DC50 | Dmax | Reference |

| (S)-thalidomide | - | Binding Affinity to CRBN | Biochemical | ~10-fold stronger than (R)-thalidomide | - | [12] |

| dBET1 (PROTAC) | BRD4 | Protein Degradation | 22Rv1 | 8 nM | >98% | [12] |

| Thalidomide | Cell Viability | MTT Assay | Capan-2 | Dose-dependent decrease | - | [13] |

| Thalidomide | Cell Viability | MTT Assay | SW1990 | Dose-dependent decrease | - | [13] |

| s-Thalidomide | Cell Viability | - | U266 | 362 µM | - | [14] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.[13]

Materials:

-

Target cancer cell line (e.g., SW1990, Capan-2)[13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[13]

-

This compound

-

DMSO (for stock solution)

-

96-well flat-bottom microtiter plates

-

MTT reagent (0.25 mg/ml)[13]

-

Solubilization solution (50% dimethylformamide, 20% SDS, pH 4.7)[13]

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5x10^4 cells/well in 200 µl of complete medium.[13]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM).[13] Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[13]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[13]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[15][16]

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[17]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[16]

-

Washing: Wash the cells twice with cold PBS.[16]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[15]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells by flow cytometry.[16]

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: Target Protein Degradation Assay (Western Blot)

This protocol is to assess the degradation of a target protein (e.g., Ikaros, Aiolos) following treatment with this compound.[10]

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors[10]

-

BCA protein assay kit[10]

-

SDS-PAGE gels and running buffer[10]

-

Transfer buffer and nitrocellulose or PVDF membranes[10]

-

Blocking buffer (e.g., 5% non-fat milk in TBST)[10]

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)[10]

-

HRP-conjugated secondary antibody[10]

-

Chemiluminescent substrate[10]

-

Gel documentation system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations for the desired time.[10]

-

Cell Lysis: Wash cells with PBS and lyse them with RIPA buffer.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[10]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and a gel documentation system.[10]

-

Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Mandatory Visualization

Caption: Signaling pathway of this compound induced protein degradation.

Caption: Workflow for assessing target protein degradation.

References

- 1. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. resources.bio-techne.com [resources.bio-techne.com]

- 12. benchchem.com [benchchem.com]

- 13. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s-thalidomide has a greater effect on apoptosis than angiogenesis in a multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

Application Notes and Protocols for (S)-Thalidomide Analogs in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] This approach utilizes small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective destruction of target proteins.[2][3]

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI.[2] The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]

A cornerstone of PROTAC technology is the use of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[6] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-characterized CRBN binders.[7][8] Structural and biochemical studies have revealed that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN, making it the therapeutically active form for CRBN-mediated effects.[9][10] Consequently, (S)-thalidomide derivatives are widely incorporated into PROTACs to serve as potent CRBN recruiters.[6]

These application notes provide a comprehensive guide to the use of (S)-thalidomide-based PROTACs, including their mechanism of action, quantitative performance data for representative degraders, and detailed protocols for their synthesis and biological evaluation.

Mechanism of Action: (S)-Thalidomide-Based PROTACs

(S)-Thalidomide and its analogs function as "molecular glues" that modulate the substrate specificity of the CRL4^CRBN^ E3 ligase complex.[11][12] In the context of a PROTAC, the (S)-thalidomide moiety binds to a specific pocket on CRBN.[13] This binding event, coupled with the binding of the other end of the PROTAC to the POI, brings the target protein into close proximity with the E3 ligase machinery.[14] This induced proximity enables the efficient transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[5] The resulting polyubiquitin chain acts as a signal for degradation by the proteasome.[2] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bivalent Ligands for Protein Degradation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. acs.org [acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Administration of (S)-Deoxy-thalidomide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Deoxy-thalidomide, a structural analog of thalidomide, is a molecule of significant interest in pharmacological research, particularly in the fields of oncology and immunology. Like its parent compound, this compound's biological activities are closely linked to its stereochemistry, with the (S)-enantiomer demonstrating potent biological effects. These application notes provide an overview of the in vivo administration of this compound in animal models, focusing on its mechanism of action, pharmacokinetic profile, and protocols for its use in preclinical research.

The primary molecular target of thalidomide and its analogs is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of (S)-thalidomide analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This targeted protein degradation is central to the immunomodulatory and anti-neoplastic effects of these compounds. The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer, highlighting the stereospecificity of this interaction.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vivo administration of thalidomide and its deoxy analog, EM-12 (2-(2,6-dioxopiperidin-3-yl)phthalimidine), in various animal models. It is important to note the significant interspecies differences in pharmacokinetics.[5]

Table 1: Pharmacokinetic Parameters of Thalidomide in Animal Models

| Animal Model | Dosage | Route of Administration | Tmax (hours) | t1/2 (hours) | AUC (µmol/L·h) | Bioavailability | Reference |

| Mice | 2 mg/kg | p.o. | - | 0.5 - 0.8 | 4.3 ± 0.8 | 50% | [6] |

| Mice | 2 mg/kg | i.v. | - | 0.5 - 0.8 | 8.7 ± 0.7 | - | [6] |

| Rabbits | 2 mg/kg | p.o. | 1.5 | ~6.6 | ~8 | 100% | [5][6] |

| Rabbits | 2 mg/kg | i.v. | - | 2.2 | ~8 | - | [5][6] |

Table 2: Pharmacokinetic Parameters of EM-12 (Deoxy-thalidomide analog) in Marmoset Monkeys

| Compound | Dosage | Route of Administration | Tmax (hours) | t1/2 (hours) | Notes | Reference |

| (S)-EM-12 | 5 mg/kg | p.o. or i.p. | 1 | ~5 | S-enantiomer showed a tendency for slower elimination and higher plasma AUC values. | [4] |

| (R)-EM-12 | 5 mg/kg | p.o. or i.p. | 1 | ~5 | Chiral inversion observed in vivo. | [4] |

| Racemic EM-12 | 5 mg/kg | p.o. or i.p. | 3 | ~5 | [4] |

Experimental Protocols

The following are generalized protocols for the in vivo administration of this compound in rodent models for anti-cancer studies. These should be considered as a starting point and may require optimization for specific experimental goals and animal models.

Protocol 1: Oral Gavage Administration in Mice

This protocol is suitable for studies evaluating the oral bioavailability and efficacy of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose, 0.25% Tween 80 in sterile water; or DMSO followed by dilution in corn oil)

-

Gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)[7]

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution. If using a suspension, ensure it is homogenous before each administration. A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose with 0.25% (v/v) Tween 80 in sterile water.

-

Suspend or dissolve the this compound in the vehicle to the desired final concentration. For compounds with low aqueous solubility, initial dissolution in a small volume of DMSO followed by dilution in corn oil can be used.[8]

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended dosing volume for mice is 10 mL/kg.[9]

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.[7]

-

Carefully insert the gavage needle into the mouth and advance it along the upper palate into the esophagus to the pre-marked depth. The needle should pass with minimal resistance.[9]

-

Slowly administer the dosing solution.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes post-administration.[10]

-

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol is often used to ensure complete bioavailability of the compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO)

-

Syringes (1 mL) with 25-27 gauge needles

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in a suitable vehicle. For i.p. injections, a solution in DMSO is often used.[8] Ensure the final concentration of DMSO is well-tolerated by the animals.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to calculate the injection volume.

-

Properly restrain the mouse, exposing the lower abdominal quadrants.

-

Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

-

Administer the solution via injection.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo anti-cancer efficacy study.

References

- 1. researchgate.net [researchgate.net]

- 2. Triterpenoid phthalimides as selective anti-cancer agents targeting mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. aacrjournals.org [aacrjournals.org]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of (S)-Deoxy-thalidomide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of (S)-Deoxy-thalidomide. The methodologies described herein are based on established and validated techniques for the chiral separation and quantification of thalidomide and its analogues. Given the structural similarity, these methods are readily adaptable for this compound.

Deoxy-thalidomide is a structural analogue of thalidomide, and like its parent compound, it possesses a chiral center, existing as two enantiomers: this compound and (R)-Deoxy-thalidomide. Due to the potential for enantiomer-specific biological activities and toxicities, as famously observed with thalidomide, the accurate quantification of the individual enantiomers is critical in research and drug development.

The following sections detail two primary analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation and quantification, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification in biological matrices.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of the (S)- and (R)-enantiomers of Deoxy-thalidomide. The protocol is adapted from established methods for the chiral separation of thalidomide.[1][2][3]

Application Note

Chiral HPLC is a fundamental technique for resolving enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for the separation of thalidomide and its analogues.[3] The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation. This application note describes a method using a Lux i-Amylose-3 column, which has been shown to be effective for the chiral separation of thalidomide.[2][4]

Experimental Protocol

1.2.1. Materials and Reagents

-

This compound and (R)-Deoxy-thalidomide reference standards

-

Acetonitrile (HPLC grade)

-

Diethylamine (DEA)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Internal Standard (e.g., Phenacetin)

1.2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral Column: Lux® i-Amylose-3 (e.g., 250 x 4.6 mm, 5 µm)

-

Data acquisition and processing software

1.2.3. Chromatographic Conditions

| Parameter | Value |

| Column | Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection Wavelength | 220 nm or 254 nm |

| Internal Standard | Phenacetin |

1.2.4. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, (R)-Deoxy-thalidomide, and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range.

1.2.5. Sample Preparation (from a biological matrix)

-

Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject the reconstituted sample into the HPLC system.

Workflow Diagram

References

- 1. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Separation of Thalidomide by HPLC | Phenomenex [phenomenex.com]

Application Notes and Protocols for Studying the Immunomodulatory Effects of (S)-Deoxy-thalidomide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), represent a class of compounds with significant therapeutic effects in treating various cancers, particularly multiple myeloma, and inflammatory diseases.[1][2][3] These molecules exhibit pleiotropic effects, including anti-inflammatory, anti-angiogenic, and immune-enhancing activities.[1][2] The biological activity of thalidomide is stereospecific; the (S)-enantiomer is primarily responsible for the teratogenic effects, while the (R)-enantiomer possesses sedative properties.[4][5] However, both enantiomers can interconvert in vivo.[6][7]

The central mechanism of action for IMiDs involves their binding to the protein Cereblon (CRBN).[5][8] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[5][9] The binding of an IMiD, such as (S)-Deoxy-thalidomide, to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[5][9][10] Key neosubstrates with immunological relevance include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8]

These application notes provide a detailed overview and experimental protocols for characterizing the immunomodulatory effects of this compound and other novel IMiDs.

Molecular Mechanism of Action

This compound acts as a "molecular glue," bringing the CRL4^CRBN^ E3 ligase complex into proximity with neosubstrates that it would not typically target.[9] This interaction leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos in lymphocytes results in downstream immunomodulatory effects, including T-cell co-stimulation and enhanced anti-tumor immunity.[8] The binding affinity of the (S)-enantiomer to CRBN is approximately 6- to 10-fold stronger than that of the (R)-enantiomer, making it the more potent isomer for mediating these CRBN-dependent effects.[5][11]

Data Presentation: Comparative Activity of IMiDs

The potency of IMiDs can be compared based on their ability to inhibit cytokine production (e.g., TNF-α) or induce neosubstrate degradation. Analogs of thalidomide have been developed that are significantly more potent.[1]

| Compound | Target | Assay | IC50 / EC50 | Relative Potency (vs. Thalidomide) | Reference |

| Thalidomide | TNF-α | LPS-stimulated PBMCs | ~200 µM | 1x | [12] |

| Lenalidomide | TNF-α | LPS-stimulated PBMCs | ~100 nM | ~2000x | [1] |

| Pomalidomide | TNF-α | LPS-stimulated PBMCs | ~10 nM | ~20000x | [1] |

| (S)-thalidomide | CRBN Binding | Competitive Binding Assay | - | ~10x vs (R)-thalidomide | [5][11] |

| This compound | User Defined | User Defined | TBD | TBD | - |

Note: The values presented are approximate and can vary based on the specific experimental conditions. Data for this compound should be determined empirically.

Experimental Protocols

This protocol details the measurement of cytokine secretion from Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) (for monocyte stimulation) or anti-CD3/anti-CD28 antibodies (for T-cell stimulation)

-

This compound stock solution (in DMSO)

-

Human TNF-α, IL-2, and IFN-γ ELISA kits (e.g., from BD Biosciences, R&D Systems)[13][14]

-

96-well microplates

-

Plate reader

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the wells. Include a vehicle control (DMSO).

-

Stimulation:

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

ELISA: Perform the ELISA for TNF-α, IL-2, and IFN-γ according to the manufacturer's protocol.[13][14][15] This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate, and stopping the reaction.[13]

-

Data Analysis: Measure absorbance at 450 nm. Generate a standard curve and calculate the concentration of each cytokine in the samples.[16]

Expected Results:

-

A dose-dependent decrease in TNF-α production in LPS-stimulated PBMCs.

-

A dose-dependent increase in IL-2 and IFN-γ production in anti-CD3/CD28-stimulated T-cells.

This protocol is for evaluating the effect of this compound on the activation and proliferation of specific immune cell subsets, such as T-cells and NK cells.

Materials:

-

Isolated PBMCs

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56, CD69, HLA-DR)[17][18]

-

Cell proliferation dye (e.g., CFSE)

-

FACS buffer (PBS + 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining (Proliferation): If assessing proliferation, label PBMCs with CFSE dye prior to culture according to the manufacturer's protocol.

-

Culture and Treatment: Culture PBMCs as described in Protocol 1, stimulating with anti-CD3/CD28. Treat with this compound or vehicle control.

-

Incubation: Incubate for 3-5 days.

-

Cell Harvesting: Harvest the cells and wash with cold FACS buffer.

-

Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD56, anti-CD69) for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.[17][18][19]

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on specific populations (e.g., CD3+CD8+ T-cells, CD3-CD56+ NK cells) to assess changes in their frequency, activation status (CD69 expression), and proliferation (CFSE dilution).

Expected Results:

-

Increased proliferation (lower CFSE signal) of T-cell subsets.

-

Upregulation of activation markers like CD69 on T-cells and NK cells.

-

Potential increase in the frequency of CD3-CD56+ NK cells.[20]

This protocol confirms the mechanism of action by detecting the degradation of CRBN neosubstrates Ikaros and Aiolos.

Materials:

-

Multiple myeloma cell line (e.g., NCI-H929, MM.1S)

-

This compound stock solution

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-